molecular formula C9H6N4O B3256454 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile CAS No. 27023-78-5

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile

Cat. No. B3256454
CAS RN: 27023-78-5
M. Wt: 186.17 g/mol
InChI Key: RSYUMKIBJXJDQF-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile is a chemical compound with the molecular formula C9H5N3O . It is also known by the synonym 4-Hydroxyquinazoline-6-carbonitrile . The compound’s IUPAC name is 4-oxo-3,4-dihydro-6-quinazolinecarbonitrile . It is a solid substance that is typically stored sealed in a dry environment at room temperature . Its molecular weight is 171.16 g/mol .

  • Safety and Hazards

    • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .
  • properties

    IUPAC Name

    2-amino-4-oxo-3H-quinazoline-6-carbonitrile
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H6N4O/c10-4-5-1-2-7-6(3-5)8(14)13-9(11)12-7/h1-3H,(H3,11,12,13,14)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RSYUMKIBJXJDQF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(C=C1C#N)C(=O)NC(=N2)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H6N4O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    186.17 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile

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